Azido-PEG8-CH2CO2-NHS
Overview
Description
Azido-PEG8-CH2CO2-NHS is a compound that combines an azide group, a polyethylene glycol (PEG) chain with eight ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to react with primary amines and alkyne groups, facilitating the formation of stable covalent bonds.
Mechanism of Action
Target of Action
The primary targets of Azido-PEG8-CH2CO2-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound is a PEG linker containing an azide group and an NHS ester. The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The azide group of this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of bioconjugation, which involves the chemical modification of biological molecules.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with the target molecule . This can be used for the labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The action of this compound is influenced by the environmental conditions. For instance, the hydrophilic PEG spacer increases solubility in aqueous media . The compound is typically stored at -20°C and shipped at ambient temperature , indicating that it is stable under a range of temperatures.
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG8-CH2CO2-NHS can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The specific cellular effects of this compound are not mentioned in the available literature. The NHS ester of this compound can be used to label proteins and other amine-containing molecules, which can influence various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and NHS ester. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-CH2CO2-NHS typically involves the following steps:
Synthesis of PEG8-CH2CO2H: Polyethylene glycol with eight ethylene glycol units is reacted with bromoacetic acid to introduce a carboxylic acid group.
Azidation: The carboxylic acid group is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Activation with NHS: The azido-PEG8-CH2CO2H is then activated with N-hydroxysuccinimide (NHS) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of PEG8-CH2CO2H: Using large reactors to handle the polyethylene glycol and bromoacetic acid.
Azidation in large-scale reactors: Ensuring proper safety measures due to the use of sodium azide.
Activation with NHS: Utilizing automated systems for the addition of NHS and DCC to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-CH2CO2-NHS undergoes several types of reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions with alkyne groups.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction, using copper sulfate and sodium ascorbate as reagents.
Amide Bond Formation: Reactions with primary amines typically occur in aqueous or organic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Triazole Formation: From click chemistry reactions with alkynes.
Amide Bonds: From reactions with primary amines.
Scientific Research Applications
Azido-PEG8-CH2CO2-NHS has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules like proteins, peptides, and antibodies to various surfaces or other molecules.
Drug Delivery: Facilitates the attachment of drugs to targeting moieties, improving specificity and efficacy.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Material Science: Employed in the modification of surfaces and the creation of functionalized materials.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-CH2CO2-NHS: Similar structure but with a shorter PEG chain.
Azido-PEG12-CH2CO2-NHS: Similar structure but with a longer PEG chain.
Biotin-PEG8-CH2CO2-NHS: Contains a biotin group instead of an azide group.
Uniqueness
Azido-PEG8-CH2CO2-NHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation applications. The azide group allows for versatile click chemistry reactions, while the NHS ester facilitates efficient amide bond formation with primary amines.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLXAMVEGXXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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